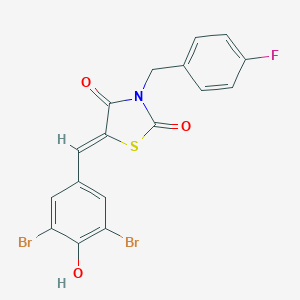
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as DBHBFT, is a thiazolidinedione derivative that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. In
Wirkmechanismus
The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its anti-cancer, anti-inflammatory, and anti-diabetic properties through various molecular pathways. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. In addition, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the development of various inflammatory diseases. Furthermore, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties, which makes it a valuable tool for research in these areas.
However, there are also limitations to using 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments. The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the effects of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione on human subjects are not well established, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate the molecular pathways involved in the anti-cancer, anti-inflammatory, and anti-diabetic properties of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. This could provide a better understanding of the mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and identify potential targets for drug development.
Another future direction is to study the effects of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione on human subjects. This could provide valuable information on the safety and efficacy of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a potential therapeutic agent. Furthermore, it could help to identify potential side effects and drug interactions.
Conclusion:
In conclusion, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various scientific research applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but there are also limitations to using 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in research. There are several future directions for research on 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, including investigating the molecular pathways involved in its therapeutic properties and studying its effects on human subjects.
Synthesemethoden
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized through the reaction of 3,5-dibromo-4-hydroxybenzaldehyde and 4-fluorobenzylamine in the presence of thiosemicarbazide and acetic acid. The reaction mixture is heated under reflux for several hours until the product is obtained. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. It has been studied for its anti-cancer properties, particularly in breast cancer and colon cancer. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis.
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Furthermore, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its anti-diabetic properties. It has been found to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the expression of inflammatory cytokines in adipose tissue, which is involved in the development of insulin resistance.
Eigenschaften
Produktname |
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C17H10Br2FNO3S |
Molekulargewicht |
487.1 g/mol |
IUPAC-Name |
(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H10Br2FNO3S/c18-12-5-10(6-13(19)15(12)22)7-14-16(23)21(17(24)25-14)8-9-1-3-11(20)4-2-9/h1-7,22H,8H2/b14-7- |
InChI-Schlüssel |
SYXCGECALPWAHK-AUWJEWJLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=O)F |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)
![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)
![Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B302134.png)